

An In-depth Technical Guide to [3-(Dimethylamino)phenyl]methanol

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Compound of Interest

Compound Name: [3-(Dimethylamino)phenyl]methanol

Cat. No.: B1265762

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This technical guide provides a comprehensive overview of the core basic properties of **[3-(Dimethylamino)phenyl]methanol**, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations of key concepts.

Core Chemical and Physical Properties

[3-(Dimethylamino)phenyl]methanol, also known as 3-(hydroxymethyl)-N,N-dimethylaniline, is an aromatic amino alcohol. Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	23501-93-1	[1] [2]
Molecular Formula	C ₉ H ₁₃ NO	[1] [2]
Molecular Weight	151.21 g/mol	[1] [2]
Physical Form	Liquid (at 20°C)	[1]
Boiling Point	282-283 °C	[1]
Density	1.056 g/mL at 25 °C	[1]
Refractive Index	1.577 (at 20°C)	[1]

Spectroscopic Data

While publicly available spectra for **[3-(Dimethylamino)phenyl]methanol** are limited, the expected spectral characteristics can be inferred from the analysis of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the N,N-dimethyl protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The benzylic methylene protons would be a singlet around δ 4.6 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on concentration and solvent. The two methyl groups on the nitrogen would appear as a sharp singlet at approximately δ 2.9 ppm.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, and the N-methyl carbons. The aromatic carbons would resonate in the δ 110-150 ppm region. The benzylic carbon (C-OH) would be expected around δ 65 ppm, and the N-methyl carbons would appear at approximately δ 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **[3-(Dimethylamino)phenyl]methanol** would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the alkyl groups would be observed around 2800-3100 cm⁻¹. The C-N stretching of the tertiary amine would likely appear in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 151. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable benzylic cation, or the loss of the hydroxyl group. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the formation of an iminium ion.

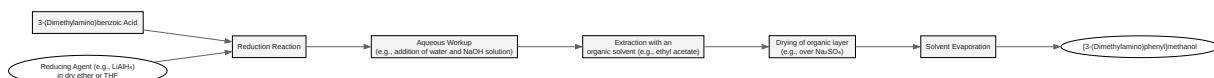
Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **[3-(Dimethylamino)phenyl]methanol** are not readily available in peer-reviewed literature. However, a plausible synthetic route and purification strategy can be outlined based on standard organic chemistry principles and procedures for analogous compounds.

Synthesis of **[3-(Dimethylamino)phenyl]methanol**

A common method for the synthesis of **[3-(Dimethylamino)phenyl]methanol** is the reduction of 3-(dimethylamino)benzoic acid or its corresponding ester.

Workflow for the Reduction of 3-(Dimethylamino)benzoic Acid:



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Caption: Synthetic workflow for **[3-(Dimethylamino)phenyl]methanol**.

Methodology:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-(dimethylamino)benzoic acid in a dry ethereal solvent (such as diethyl ether or tetrahydrofuran) is prepared.
- Reduction: The flask is cooled in an ice bath, and a reducing agent, such as lithium aluminum hydride (LiAlH4), is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.
- Workup: After the reaction is complete, the mixture is cooled again in an ice bath and quenched by the sequential and careful addition of water, followed by an aqueous sodium

hydroxide solution, and then more water. This procedure is to safely decompose the excess reducing agent and precipitate the aluminum salts.

- Isolation: The resulting slurry is filtered, and the filter cake is washed with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous drying agent like sodium sulfate.
- Purification: The solvent is removed under reduced pressure to yield the crude **[3-(Dimethylamino)phenyl]methanol**. Further purification can be achieved by vacuum distillation.

Purification by Vacuum Distillation

Due to its high boiling point, **[3-(Dimethylamino)phenyl]methanol** is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.

Workflow for Vacuum Distillation:



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Caption: Purification via vacuum distillation.

Methodology:

- Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a distillation flask, a fractionating column (optional, for better separation), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
- Distillation: The crude **[3-(Dimethylamino)phenyl]methanol** is placed in the distillation flask with a few boiling chips or a magnetic stir bar. The system is evacuated to the desired pressure, and the flask is heated gently.
- Fraction Collection: The fraction that distills at a constant temperature corresponding to the boiling point of the compound at that pressure is collected in the receiving flask.

Basicity and Solubility

pKa: The basicity of **[3-(Dimethylamino)phenyl]methanol** is attributed to the lone pair of electrons on the nitrogen atom of the dimethylamino group. The pKa of the conjugate acid (the protonated amine) is expected to be in the range of 4-5, typical for N,N-dimethylanilines. The electron-withdrawing effect of the hydroxymethyl group at the meta position would slightly decrease the basicity compared to N,N-dimethylaniline itself.

Solubility: Due to the presence of the polar hydroxyl group and the basic nitrogen atom, **[3-(Dimethylamino)phenyl]methanol** is expected to have some solubility in water. It is likely to be freely soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate.

Biological Activity

There is limited publicly available information on the specific biological activities or signaling pathway involvement of **[3-(Dimethylamino)phenyl]methanol**. However, the broader class of aminobenzyl alcohols and benzyl alcohol derivatives has been investigated for various biological effects. Some studies have explored the cytotoxic effects of substituted benzyl alcohols against cancer cell lines. For instance, research on related structures suggests that modifications to the aminobenzyl alcohol scaffold can influence their biological properties. Further research is needed to elucidate the specific pharmacological profile of **[3-(Dimethylamino)phenyl]methanol**.

Safety Information

[3-(Dimethylamino)phenyl]methanol is associated with certain hazards. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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References

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